7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dichlorophenyl group, which enhances its chemical reactivity and potential biological applications.
Preparation Methods
The synthesis of 7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common method includes the reaction of 2,6-dichlorophenol with a suitable methoxy reagent to form the dichlorophenylmethoxy intermediate. This intermediate is then reacted with a cyclopentadiene derivative under specific conditions to form the final chromenone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the chromenone structure to its corresponding dihydro derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity against various diseases, including cancer and inflammatory conditions, is being explored.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like lipoxygenase by binding to their active sites. This binding disrupts the enzyme’s function, leading to a decrease in the production of inflammatory mediators. The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds include other dichlorophenyl-substituted chromenones, such as:
- 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-dichlorophenyl)-3-hydroxy-4H-chromen-4-one These compounds share structural similarities but differ in the position of the chlorine atoms on the phenyl ring, which can influence their chemical reactivity and biological activity. 7-[(2,6-DICHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct properties and potential applications .
Properties
Molecular Formula |
C20H16Cl2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16Cl2O3/c1-11-18(24-10-15-16(21)6-3-7-17(15)22)9-8-13-12-4-2-5-14(12)20(23)25-19(11)13/h3,6-9H,2,4-5,10H2,1H3 |
InChI Key |
MGEJSQUDPCQMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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